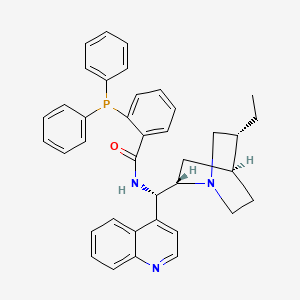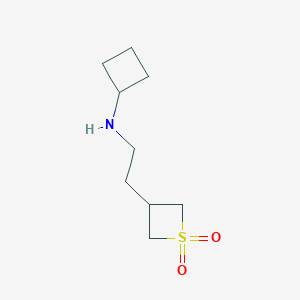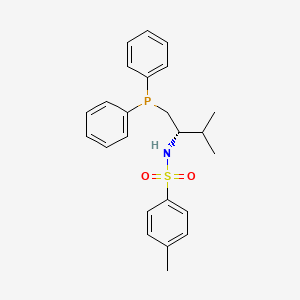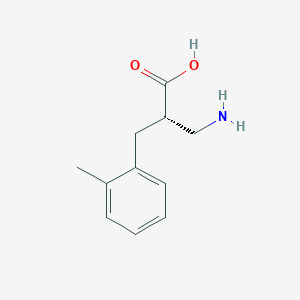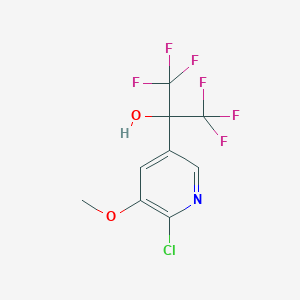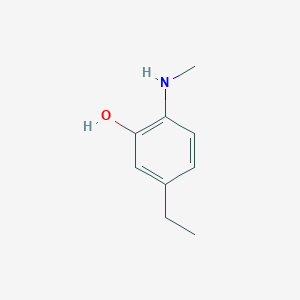
2-Fluoro-1-methyl-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methyl-3-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom, a methyl group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methyl-3-vinylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorine gas in the presence of a catalyst to achieve selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Fluoro-substituted benzoic acids.
Reduction: 2-Fluoro-1-methyl-3-ethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-methyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-methyl-3-vinylbenzene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with other molecules. The vinyl group can participate in addition reactions, while the benzene ring can undergo substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1-methylbenzene: Lacks the vinyl group, resulting in different reactivity.
1-Methyl-3-vinylbenzene: Lacks the fluorine atom, affecting its chemical properties.
2-Fluoro-3-vinylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
2-Fluoro-1-methyl-3-vinylbenzene is unique due to the combination of a fluorine atom, a methyl group, and a vinyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H9F |
|---|---|
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
1-ethenyl-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3 |
InChI-Schlüssel |
YRMPBXODOVHPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


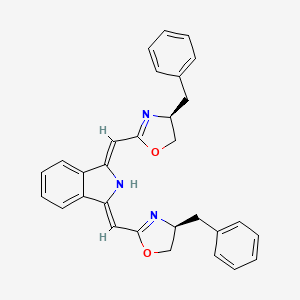

![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

